1-(2-Aminoethyl)imidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
InChI Key |
WWOOGWNXZBZSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 1 2 Aminoethyl Imidazolidine 2,4 Dione
Reactivity of the Imidazolidine-2,4-dione Core
The imidazolidine-2,4-dione ring system, a derivative of urea (B33335), possesses unique chemical properties stemming from its cyclic structure containing two carbonyl groups and two nitrogen atoms. In the case of 1-(2-aminoethyl)imidazolidine-2,4-dione, the N-1 position is already substituted, directing further reactions to other sites on the ring.
N-Alkylation and Acylation Reactions at Positions 1 and 3
The nitrogen atoms of the imidazolidine-2,4-dione ring exhibit differing nucleophilicity. The N-3 proton is significantly more acidic than a typical amide due to the inductive effect of the two flanking carbonyl groups. This acidity facilitates its removal by a base, generating a potent nucleophilic anion.
Since the N-1 position is already occupied by the 2-aminoethyl group, derivatization occurs selectively at the N-3 position. Treatment with a suitable base (e.g., sodium hydride, potassium carbonate) followed by the addition of an electrophile such as an alkyl halide or acyl chloride leads to the corresponding N-3 substituted product. nih.gov This reaction is a common strategy for modifying the hydantoin (B18101) core. nih.gov
Table 1: Representative N-3 Acylation and Alkylation Reactions
| Reaction Type | Electrophilic Reagent | General Product Structure | Typical Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-3 Alkyl Derivative | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetonitrile) |
| N-Acylation | Acyl Chloride (RCOCl) | N-3 Acyl Derivative | Base (e.g., Pyridine (B92270), Triethylamine) in an inert solvent (e.g., DCM, THF) |
Knoevenagel Condensation and Related Reactions at C-5
The methylene (B1212753) group at the C-5 position of the imidazolidine-2,4-dione ring is flanked by two carbonyl groups, which significantly increases the acidity of its protons. This "active methylene" character allows it to participate in base-catalyzed condensation reactions.
The Knoevenagel condensation is a prominent reaction for this system, involving the reaction of the C-5 position with aldehydes or ketones. wikipedia.org In the presence of a weak base (e.g., piperidine, pyridine), the C-5 proton is abstracted to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone, and a subsequent dehydration step yields a 5-alkylidene or 5-arylidene imidazolidine-2,4-dione derivative. ijsrst.comresearchgate.net This reaction is a powerful tool for introducing diverse substituents at the C-5 position. aston.ac.uk
Table 2: Knoevenagel Condensation at C-5
| Carbonyl Compound | Catalyst | General Product |
|---|---|---|
| Aromatic Aldehyde (Ar-CHO) | Piperidine, Glycine, or other weak bases | 5-Arylidene-imidazolidine-2,4-dione derivative |
| Aliphatic Aldehyde (R-CHO) | Weak base (e.g., Pyrrolidine) | 5-Alkylidene-imidazolidine-2,4-dione derivative |
Ring-Opening and Degradation Pathways
The amide bonds within the imidazolidine-2,4-dione ring are susceptible to hydrolysis under both acidic and basic conditions. researchgate.net This process leads to the cleavage and opening of the heterocyclic ring.
Under basic conditions, nucleophilic attack by a hydroxide (B78521) ion on one of the carbonyl carbons (typically C-4) leads to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-N bond results in the formation of a hydantoic acid salt. Acidification of this intermediate yields the corresponding N-substituted hydantoic acid. Prolonged exposure to harsh conditions can lead to further degradation. This susceptibility to hydrolysis is an important consideration in the handling and application of these compounds.
Reactivity of the Pendant 2-Aminoethyl Group
The terminal primary amine of the 2-aminoethyl side chain is a strong nucleophile and represents a key site for a wide array of functionalization reactions. studysmarter.co.uk These reactions are fundamental in organic chemistry for building more complex molecular architectures.
Amine Functionalization: Amidation, Sulfonamidation, Urethane (B1682113), and Thiourea (B124793) Formation
The nucleophilic primary amine readily reacts with a variety of electrophilic reagents to form stable covalent bonds.
Amidation: Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC) yields stable amide derivatives. libretexts.orgorganic-chemistry.org This is one of the most common methods for derivatizing primary amines. youtube.com
Sulfonamidation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine results in the formation of sulfonamides. wikipedia.org This reaction is robust and widely used for synthesizing sulfonamide-containing compounds. organic-chemistry.org
Urethane (Carbamate) Formation: The primary amine reacts with isocyanates (R-N=C=O) or chloroformates (R-O-CO-Cl) to produce urethanes. mdpi.com The reaction with isocyanates is typically very rapid and proceeds without a catalyst, while reactions with chloroformates often require a base to neutralize the HCl byproduct. datapdf.coml-i.co.uk
Thiourea Formation: Reaction with isothiocyanates (R-N=C=S) provides a straightforward route to N,N'-disubstituted thiourea derivatives. acs.orgwikipedia.orgmdpi.comnih.gov This reaction is analogous to urethane formation from isocyanates and is generally efficient. organic-chemistry.org
Table 3: Functionalization Reactions of the Pendant Amino Group
| Reaction Type | Reagent | Functional Group Formed |
|---|---|---|
| Amidation | Acyl Chloride / Carboxylic Acid + Coupling Agent | Amide (-NH-C(=O)-R) |
| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
| Urethane Formation | Isocyanate (R-NCO) / Chloroformate (R-O-CO-Cl) | Urethane (-NH-C(=O)-O-R) |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-C(=S)-NH-R) |
Reactions with Carbonyl Compounds: Imine Formation and Reductive Amination
The primary amino group of this compound is a potent nucleophile, readily reacting with the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This reaction is a cornerstone of carbonyl chemistry, proceeding through a two-step mechanism involving a tetrahedral carbinolamine intermediate, which then undergoes dehydration to form a carbon-nitrogen double bond, known as an imine or Schiff base. libretexts.org
The rate of this condensation reaction is highly dependent on the pH of the reaction medium. An acidic catalyst is required to facilitate the dehydration of the carbinolamine intermediate. However, at very low pH, the primary amine becomes protonated, losing its nucleophilicity and inhibiting the initial attack on the carbonyl carbon. libretexts.org Consequently, the optimal pH for imine formation is typically mildly acidic.
The resulting imines are often intermediate products that can be converted to more stable secondary amines through reduction. This two-step process of imine formation followed by reduction is termed reductive amination. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices due to their chemoselectivity. This pathway is a powerful method for forging stable carbon-nitrogen bonds and attaching diverse substituents to the aminoethyl side chain of the hydantoin core.
Below is a table illustrating the expected products from the reductive amination of this compound with various carbonyl compounds, based on established chemical principles.
| Carbonyl Reactant | Intermediate Imine | Final Product after Reduction |
| Formaldehyde | 1-(2-(Methylideneamino)ethyl)imidazolidine-2,4-dione | 1-(2-(Methylamino)ethyl)imidazolidine-2,4-dione |
| Benzaldehyde | 1-(2-(Benzylideneamino)ethyl)imidazolidine-2,4-dione | 1-(2-(Benzylamino)ethyl)imidazolidine-2,4-dione |
| Acetone | 1-(2-(Propan-2-ylideneamino)ethyl)imidazolidine-2,4-dione | 1-(2-(Isopropylamino)ethyl)imidazolidine-2,4-dione |
| Cyclohexanone | 1-(2-(Cyclohexylideneamino)ethyl)imidazolidine-2,4-dione | 1-(2-(Cyclohexylamino)ethyl)imidazolidine-2,4-dione |
Intramolecular Cyclization Reactions involving the Aminoethyl Moiety
The presence of the nucleophilic primary amine on a flexible ethyl chain attached to the hydantoin ring opens up the possibility of intramolecular cyclization reactions to form bicyclic structures. These reactions typically require the introduction of a bifunctional reagent that can react with both the primary amine and one of the nitrogens on the hydantoin ring.
For instance, treatment with reagents like phosgene (B1210022) or its equivalents could lead to the formation of a new six-membered ring fused to the hydantoin core. The reaction would likely proceed by initial acylation of the more nucleophilic primary amine, followed by an intramolecular nucleophilic attack from one of the hydantoin ring nitrogens onto the newly introduced carbonyl group, displacing a leaving group to close the ring.
The regioselectivity of the cyclization, specifically whether the N1 or N3 nitrogen of the hydantoin ring participates, would be influenced by steric factors and the specific reaction conditions employed. Such cyclizations are a common strategy in heterocyclic chemistry to build molecular complexity from simple starting materials. nih.gov Research into base-mediated intramolecular cyclizations of related precursors has shown that such pathways can be highly efficient for creating novel imidazole-containing ring systems. researchgate.net
Chemoselective Transformations and Protecting Group Strategies
A key challenge and opportunity in the chemistry of this compound is achieving chemoselectivity. The molecule possesses three nitrogen atoms with differing reactivity: the primary amine of the ethyl side chain and the two secondary amide nitrogens within the hydantoin ring. The primary amine is significantly more nucleophilic and basic than the amide nitrogens.
This reactivity difference allows for selective modification of the side-chain amine under mild conditions. Reactions such as acylation, sulfonation, and alkylation will preferentially occur at the primary amine, leaving the hydantoin ring intact.
To perform reactions on the less reactive hydantoin ring nitrogens, the primary amine must first be protected. A protecting group masks the reactivity of the primary amine, allowing for harsher conditions (such as the use of strong bases) to deprotonate and functionalize the amide positions. The choice of protecting group is critical, as it must be stable to the conditions of the desired reaction and easily removable afterward.
The table below summarizes common protecting groups for primary amines and the strategies for their use.
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) |
Once the primary amine is protected, the N-H protons of the hydantoin ring can be removed by a strong base (e.g., sodium hydride) to generate an anionic nucleophile, which can then be reacted with various electrophiles to introduce substituents at the N1 or N3 position.
Mechanistic Investigations of Key Reactions Involving this compound
The mechanisms of the fundamental reactions involving this compound are well-understood from studies of analogous systems.
Imine Formation: The reaction with a carbonyl compound begins with the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon. This forms a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water, often assisted by the lone pair of the nitrogen, results in the formation of an iminium ion, which is then deprotonated to give the final imine product. libretexts.org
Intramolecular Cyclization: Mechanistic pathways for cyclization reactions depend on the specific reagents used. A general mechanism involves the formation of a tetrahedral intermediate. Studies on the acid-catalyzed cyclization of related hydantoic acid amides to form hydantoins have shown that the rate-determining step is often the formation of the tetrahedral intermediate, rather than its breakdown. researchgate.net A similar principle would apply to the intramolecular cyclization of derivatives of this compound, where the nucleophilic attack of one nitrogen onto an electrophilic center would likely be the slowest step in the ring-forming sequence.
Chemoselective Acylation: The mechanism underlying the chemoselective acylation of the primary amine over the ring amides is rooted in kinetics. The primary amine is a stronger nucleophile, and its reaction with an acylating agent (like an acyl chloride) has a lower activation energy barrier than the corresponding reaction at the amide nitrogen. nih.gov This allows the selective formation of the N-acylated side-chain product under controlled conditions without the need for protecting groups.
Structural Characterization and Advanced Spectroscopic Analysis Excluding Basic Compound Identification Data
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure and dynamics of molecules in solution. For 1-(2-Aminoethyl)imidazolidine-2,4-dione, the primary goals of advanced NMR studies would be to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the preferred conformation of the flexible aminoethyl side chain relative to the imidazolidine-2,4-dione ring.
Multi-dimensional NMR experiments are essential for this purpose. A combination of 2D NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for complete signal assignment.
Once assignments are established, the conformational analysis would be performed using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structural modeling. Key NOE correlations would be expected between the protons of the ethyl chain and the protons on the heterocyclic ring, which would define the side chain's spatial orientation. For instance, correlations between the N-CH₂ protons of the side chain and the C5-H₂ protons of the ring would indicate a folded conformation, whereas their absence would suggest a more extended structure.
The molecule this compound is achiral; therefore, configurational assignment is not applicable. Should a chiral center be introduced, for example at the C5 position, NMR with chiral solvating agents could be used to differentiate enantiomers. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| C2 | Carbonyl (C=O) | - | ~157 | Typical chemical shift for an imide carbonyl. |
| C4 | Carbonyl (C=O) | - | ~172 | Typical chemical shift for an imide carbonyl. |
| C5 | Methylene (B1212753) (-CH₂-) | ~3.9 | ~55 | Adjacent to two nitrogen atoms. |
| N1-CH₂ | Methylene (-CH₂-) | ~3.4 | ~42 | Ethyl chain, adjacent to ring nitrogen. |
| N1-CH₂-CH₂ | Methylene (-CH₂-) | ~2.9 | ~40 | Ethyl chain, adjacent to terminal amine. |
| N3-H | Imide (N-H) | ~8.0-9.0 | - | Broad signal, exchangeable with D₂O. |
| -NH₂ | Amine (N-H) | ~1.5-3.0 | - | Broad signal, exchangeable with D₂O. Position is highly variable. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in polarizability.
For this compound, the spectra would be dominated by characteristic vibrations of the dione (B5365651) ring and the aminoethyl side chain. The two carbonyl groups (C=O) of the imidazolidine-2,4-dione ring are expected to show strong, distinct stretching bands in the IR spectrum due to symmetric and asymmetric stretching modes. nih.govresearchgate.net The N-H bonds of the imide at the N3 position and the terminal primary amine (-NH₂) will also produce characteristic stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of less polar bonds. scirp.org
Table 2: Predicted Principal Vibrational Modes for this compound (Note: Frequencies are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample.)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch (Amine) | -NH₂ | 3300 - 3500 | Medium | Weak |
| N-H Stretch (Imide) | Ring N-H | 3150 - 3300 | Medium | Weak |
| C-H Stretch | -CH₂- | 2850 - 2960 | Medium | Strong |
| C=O Asymmetric Stretch | C4=O | 1760 - 1780 | Strong | Medium |
| C=O Symmetric Stretch | C2=O | 1700 - 1720 | Strong | Medium |
| N-H Bend (Amine) | -NH₂ | 1590 - 1650 | Strong | Weak |
| C-N Stretch | Ring and Chain | 1200 - 1350 | Medium-Strong | Medium |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID) in a tandem MS experiment, it provides valuable information about the structure of a molecule by elucidating its fragmentation pathways. chemguide.co.uk
For this compound (Molecular Weight: 143.15 g/mol ), the molecular ion peak [M]⁺• at m/z 143 would be expected. The fragmentation pattern would likely be dictated by the presence of the nitrogen atoms and the alkyl chain. A primary and highly favorable fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the loss of a CH₂NH₂ radical and the formation of a stable, resonance-stabilized cation. Another likely fragmentation would be the cleavage of the entire ethylamine (B1201723) side chain. Subsequent fragmentation could involve the breakdown of the imidazolidine-2,4-dione ring itself, often through the loss of isocyanate (HNCO) or carbon monoxide (CO). researchgate.net
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion Structure | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 143 | [C₅H₉N₃O₂]⁺• | - | Molecular Ion (M⁺•) |
| 113 | [C₄H₅N₂O₂]⁺ | •CH₂NH₂ | Alpha-cleavage adjacent to the terminal amine. |
| 100 | [C₃H₄N₂O₂]⁺• | •CH₂CH₂NH₂ | Loss of the complete aminoethyl radical from N1. |
| 70 | [C₂H₂N₂O]⁺• | HNCO | Ring fragmentation from the m/z 113 fragment. |
| 44 | [CH₂=NH₂]⁺ | C₄H₅N₂O₂• | Cleavage of the N1-CH₂ bond, charge retention on the side chain. |
X-ray Crystallography for Solid-State Structural Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. A search of crystallographic databases indicates that the specific crystal structure for this compound has not been reported.
However, extensive crystallographic studies on other imidazolidine-2,4-dione derivatives provide a strong basis for predicting its solid-state structure. chemrxiv.orgchemrxiv.org It is expected that the five-membered hydantoin (B18101) ring would be nearly planar. nih.gov A defining characteristic of the crystal packing of hydantoin derivatives is the formation of robust intermolecular hydrogen bonds. Molecules typically arrange into centrosymmetric dimers through pairs of N3-H···O=C4 hydrogen bonds, forming a characteristic {⋯HNCO}₂ synthon. nih.govucl.ac.be
The aminoethyl side chain would also play a crucial role in the crystal packing. The terminal -NH₂ group is a strong hydrogen bond donor and would likely form additional intermolecular hydrogen bonds with acceptor atoms, such as the carbonyl oxygens (C2=O) of neighboring molecules, creating a more complex three-dimensional network. The conformation of the side chain itself would be fixed in a low-energy state within the crystal lattice.
Table 4: Typical Crystallographic Parameters for an Imidazolidine-2,4-dione Derivative (Note: This data is hypothetical and based on published structures of analogous compounds.)
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 (for centrosymmetric packing) |
| Key Bond Lengths (Å) | C=O: ~1.21 Å; Ring C-N: ~1.37 Å |
| Ring Planarity | Near-planar (low r.m.s. deviation) |
| Primary H-Bond Motif | N3-H···O=C4 dimer formation |
| H-Bond Distance (Å) | N···O distance typically 2.8 - 3.0 Å |
Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically designed to analyze chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, while ECD does the same in the UV-visible region. These techniques are exceptionally powerful for determining the absolute configuration (the specific R/S assignment) of a chiral center. americanlaboratory.com
The compound this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit any VCD or ECD signals, and these techniques are not applicable for its analysis.
For these techniques to be relevant, a chiral center would need to be introduced into the molecule, for instance, by adding a substituent at the C5 position of the ring. If a chiral derivative were synthesized, its absolute configuration could be determined by comparing the experimentally measured VCD or ECD spectrum with a spectrum predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT). nih.govresearchgate.net A direct match between the signs and relative intensities of the experimental and calculated spectral bands would confirm the absolute configuration of the synthesized enantiomer. biotools.usspark904.nl This approach provides an invaluable alternative to X-ray crystallography, especially for non-crystalline samples. americanlaboratory.com
Computational and Theoretical Studies of 1 2 Aminoethyl Imidazolidine 2,4 Dione
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For the imidazolidine-2,4-dione scaffold, Density Functional Theory (DFT) calculations, often using the B3LYP functional, are employed to determine these electronic properties. researchgate.netresearchgate.net While specific calculations for 1-(2-Aminoethyl)imidazolidine-2,4-dione are not widely published, data from related 2-thioxoimidazolidin-4-one derivatives can provide valuable insights. researchgate.net The HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas, often involving the carbonyl groups of the imidazolidine-2,4-dione ring.
The introduction of the 1-(2-aminoethyl) substituent is expected to influence the electronic structure. The lone pair of electrons on the terminal amino group can increase the energy of the HOMO, making the molecule a better electron donor compared to an unsubstituted or alkyl-substituted equivalent. The HOMO-LUMO gap is a key parameter in determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov
Table 1: Representative Frontier Orbital Energies for Related Imidazolidine-2,4-dione Analogs
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| 3-Alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one (2a) | -5.277 | -1.281 | 3.996 | B3LYP/6-311G(d,p) | researchgate.net |
| 3-Alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one (2b) | -5.252 | -1.265 | 3.987 | B3LYP/6-311G(d,p) | researchgate.net |
| 3-Alkyl-5-phenylaminomethylene-2-thioxoimidazolidin-4-one (2c) | -5.279 | -1.321 | 3.957 | B3LYP/6-311G(d,p) | researchgate.net |
Note: Data is for structurally related analogs to illustrate typical energy values.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, conformational flexibility arises from rotation around several single bonds: the bond connecting the substituent to the ring (N1-C), the C-C bond of the ethyl chain, and the C-N bond of the terminal amine.
The imidazolidine (B613845) ring itself can adopt different conformations, though it is often nearly planar. nih.gov However, the substituent introduces significant conformational possibilities. Studies on N-acylimidazolidines reveal that rotation around the N-CO bond can be hindered, leading to distinct E/Z diastereomers. researchgate.net A similar, though less hindered, rotational barrier may exist for the N-CH₂ bond in this compound.
Quantum chemical calculations can map the potential energy surface as a function of key dihedral angles. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. It is plausible that intramolecular hydrogen bonding between the terminal amino group (donor) and one of the carbonyl oxygens (acceptor) could stabilize certain conformations, leading to a folded structure being a local energy minimum. Computational studies on related hydantoin (B18101) derivatives have been used to determine the most likely conformers for analysis. chemrxiv.org
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Quantum Chemical Methods
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov For the imidazolidine-2,4-dione core, calculations predict characteristic signals for the carbonyl carbons (C2 and C4) and the ring methylene (B1212753) carbon (C5). edu.krdnih.gov For this compound, calculations would predict distinct signals for the two methylene groups of the ethyl chain and help assign protons, which can be complex due to their similar chemical environments. Theoretical calculations on related N-substituted imidazolidine-2-thiones have shown good correlation with experimental data. mdpi.com
IR Spectroscopy: DFT calculations can predict vibrational frequencies corresponding to specific molecular motions. For the imidazolidine-2,4-dione moiety, key predicted vibrations include the symmetric and asymmetric stretching of the two C=O groups and the N-H stretching frequency. edu.krd The presence of the aminoethyl group would introduce additional characteristic bands, such as N-H stretching from the primary amine and C-H stretching from the ethyl chain. Comparing calculated spectra with experimental data helps in the unambiguous assignment of vibrational modes. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. nih.gov The imidazolidine-2,4-dione ring typically exhibits π→π* and n→π* transitions associated with its carbonyl groups and nitrogen lone pairs. The calculated maximum absorption wavelength (λmax) can be compared with experimental results to understand the electronic properties of the molecule.
Table 2: Representative Experimental Spectroscopic Data for Imidazolidine-2,4-dione Analogs
| Spectroscopy Type | Compound Analogue | Characteristic Signals/Bands | Reference |
|---|---|---|---|
| ¹³C NMR (100 MHz, CDCl₃) | 5-benzylimidazolidine-2,4-dione | δ 175.1 (C2), δ 157.0 (C4), δ 58.3 (C5) | edu.krd |
| IR (neat) | 5-benzylimidazolidine-2,4-dione | ν(max) = 1706, 1775 cm⁻¹ (C=O) | edu.krd |
| ¹³C NMR (DMSO-d₆) | 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione | δ 176.2 (C2), δ 156.3 (C4), δ 57.0 (C5) | edu.krd |
Note: This table presents experimental data for related compounds to illustrate typical spectral features.
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can elucidate reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating transition states (the highest energy point along the reaction coordinate) and intermediates. By calculating the activation energies (the energy difference between the reactants and the transition state), one can predict the feasibility and kinetics of a reaction.
For instance, the formation of substituted imidazolidin-2-ones has been studied computationally to rationalize the observed regioselectivity. mdpi.com These calculations involved determining the relative energies of cationic intermediates and transition states to identify the most favorable reaction pathway. mdpi.com For this compound, such modeling could be applied to study its synthesis, degradation pathways, or its reactions with other molecules, providing insights that are difficult to obtain experimentally.
Intermolecular Interactions and Supramolecular Assembly Prediction
The imidazolidine-2,4-dione ring is rich in hydrogen bond donors (the N-H group at position 3) and acceptors (the two C=O groups). edu.krd Crystal structure analyses of related compounds frequently show the formation of hydrogen-bonded dimers, where two molecules are linked by N-H···O interactions. nih.govnih.gov These dimers can then form more extended networks through weaker C-H···O interactions. nih.gov
The 1-(2-aminoethyl) substituent significantly enhances the potential for intermolecular interactions. The terminal primary amine (-NH₂) provides two additional strong hydrogen bond donor sites. This allows this compound to act as a versatile building block for supramolecular assemblies. Theoretical models can predict the geometry and energy of these hydrogen bonds, suggesting the most likely ways the molecules will self-assemble in the solid state or in solution. These predictions can help in the design of crystal structures or complex molecular networks.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate a molecule's structure with its biological activity or physical properties. nih.govnih.gov These studies rely on molecular descriptors, many of which are calculated using quantum chemical methods.
For imidazolidine-2,4-dione derivatives, DFT calculations are used to compute a range of electronic descriptors. researchgate.net These descriptors provide quantitative measures of various chemical properties.
Table 3: Common Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. researchgate.net |
| Dipole Moment (μ) | - | Measure of the overall polarity of the molecule. |
Role As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor for Diverse Heterocyclic Architectures
The inherent reactivity of the aminoethyl group, combined with the stable hydantoin (B18101) core, makes 1-(2-Aminoethyl)imidazolidine-2,4-dione an ideal starting material for the synthesis of more elaborate heterocyclic systems.
The primary amine of this compound is strategically positioned to participate in intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. For instance, reaction with appropriate electrophiles can lead to the formation of a new ring fused to the hydantoin core. Research has demonstrated that selenium-induced intramolecular cyclization of alkenyl spirohydantoins is a regiospecific process that yields fused tricyclic hydantoins. researchgate.netresearchgate.net This type of strategy could be adapted, where the aminoethyl group, after suitable modification into an alkenyl or other reactive moiety, acts as the tether for intramolecular ring closure.
Furthermore, the hydantoin scaffold is a common component in spirocyclic compounds, which are of great interest in drug discovery. ijacskros.comresearchgate.net Spirohydantoins can be synthesized through methods like the Bucherer-Bergs reaction with cyclic ketones. researchgate.netjsynthchem.com While this does not directly involve the aminoethyl group, this group can be used to link the spirohydantoin core to other molecules or to create more complex spiro-systems where the amino group participates in a secondary ring formation. For example, libraries of hydantoins and thiohydantoins spiro-fused to pyrrolidines have been successfully synthesized. nih.gov
Beyond simple fused or spirocyclic systems, this compound can serve as a cornerstone for building multi-ring compounds with intricate three-dimensional architectures. The amino group provides a convenient point of attachment for other cyclic or polycyclic fragments. For example, it can be acylated with a carboxylic acid-bearing heterocyclic unit or undergo reductive amination with a heterocyclic aldehyde.
The synthesis of tricyclic hydantoins with angularly fused rings has been achieved through a three-step reaction sequence where an intramolecular cyclization is the key step. researchgate.netresearchgate.net The aminoethyl group of the target compound could be envisioned as a starting point for creating a side chain that, upon activation, participates in a similar intramolecular cyclization to form a third ring, leading to complex structures like homotriquinanes. researchgate.net
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds. researchgate.net The hydantoin ring is a valuable scaffold for combinatorial libraries due to its rigid structure and multiple points for diversification. researchgate.netmdpi.com this compound is particularly well-suited for this purpose.
The primary amine allows for the straightforward attachment of a wide variety of building blocks through robust reactions like amide bond formation, urea (B33335)/thiourea (B124793) formation, or reductive amination. This enables the creation of large, diverse libraries where one point of diversity is introduced via the aminoethyl side chain. For instance, a library of over 600 discrete thiohydantoins was generated using a one-pot, three-component solution-phase synthesis. nih.gov Similarly, a 144-compound library of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been synthesized, demonstrating the utility of this scaffold in generating diverse molecular entities. nih.gov The aminoethyl functionality on the N-1 position provides an additional, easily accessible point for diversification in such library synthesis efforts.
| Reaction Type | Reagent Class | Resulting Linkage | Diversity Potential |
| Acylation | Carboxylic Acids, Acid Chlorides, Anhydrides | Amide | High (Vast number of available carboxylic acids) |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | High (Many available sulfonyl chlorides) |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine | High (Large variety of aldehydes and ketones) |
| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Urea, Thiourea | Moderate (Commercially available isocyanates) |
Table 1: Potential Reactions for Library Synthesis using the Aminoethyl Group
Development of Functionalized Scaffolds for Materials Science Applications
The applications of hydantoin derivatives are expanding beyond medicine into materials science. rsc.org Hydantoin-based structures have been investigated for their photophysical properties and potential use in optoelectronics. rsc.org The 1-(2-aminoethyl) group provides an essential anchor point for integrating the hydantoin scaffold into larger material systems.
For example, the primary amine can be used to graft the molecule onto polymer backbones, surfaces, or nanoparticles. This could be used to develop functional materials where the hydantoin moiety imparts specific properties, such as altered polarity, hydrogen bonding capability, or thermal stability. Furthermore, hydantoins, in combination with an organic base, have been shown to act as tunable organocatalysts for the ring-opening polymerization of cyclic esters, producing biocompatible polymers. rsc.org By immobilizing this compound onto a support, it could potentially be used as a recoverable and reusable component of such a catalytic system.
Immobilization on Solid Supports for Chemical Synthesis (e.g., Polymer-Supported Reagents)
Solid-phase organic synthesis (SPOS) simplifies purification processes by allowing reagents and byproducts to be washed away from the resin-bound product. The amino group of this compound is an ideal handle for covalent attachment to a variety of solid supports, such as polystyrene or silica (B1680970) gel resins.
Once immobilized, the hydantoin scaffold can be further elaborated. The remaining reactive sites on the hydantoin ring (e.g., the N-3 position) can be used in subsequent synthetic steps. After the desired transformations are complete, the final product can be cleaved from the resin. This approach facilitates multi-step syntheses and the purification of intermediates. While the direct immobilization of this specific compound is not widely reported, the synthesis of hydantoins on solid supports is an established technique. researchgate.net For example, a method for synthesizing 3- and 3,5-disubstituted hydantoins utilized a polymer-supported triphenylphosphine (B44618) reagent, demonstrating the compatibility of hydantoin synthesis with solid-phase methodologies. bohrium.com The aminoethyl group offers a direct and efficient route for creating a polymer-supported hydantoin building block for use in SPOS.
Potential Applications of 1 2 Aminoethyl Imidazolidine 2,4 Dione in Non Biological Fields
Future Directions and Emerging Research Avenues for 1 2 Aminoethyl Imidazolidine 2,4 Dione Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1-(2-Aminoethyl)imidazolidine-2,4-dione should prioritize sustainability by exploring catalytic systems, alternative feedstocks, and green reaction conditions.
Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents. Emerging research could focus on catalytic routes that minimize waste and energy consumption. For instance, the use of carbon dioxide as a C1 source for the formation of the imidazolidine-2,4-dione ring is a promising green alternative to traditional methods employing phosgene (B1210022) derivatives. mdpi.com Catalytic strategies involving the direct carbonylation of 1,2-diamines or the diamination of olefins could be adapted for the synthesis of this specific substituted hydantoin (B18101). mdpi.com
Further avenues include the development of one-pot, multi-component reactions (MCRs) that combine several synthetic steps into a single, efficient process, thereby reducing solvent usage and purification needs. mdpi.com The exploration of mechanochemistry, using mechanical force to drive reactions, could also offer a solvent-free synthetic alternative.
Table 1: Comparison of Synthetic Route Philosophies
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Carbon Source | Often relies on phosgene or isocyanates. | Utilization of CO2 or biomass-derived feedstocks. |
| Catalysis | Stoichiometric reagents are common. | Focus on heterogeneous or homogeneous catalysis for high turnover and selectivity. |
| Solvents | Use of volatile organic compounds (VOCs). | Application of green solvents (e.g., water, supercritical fluids) or solvent-free conditions. cas.org |
| Efficiency | Multiple steps requiring isolation of intermediates. | One-pot reactions, tandem catalysis, and multi-component reaction designs. |
| Energy Input | Typically reliant on thermal heating. | Exploration of alternative energy sources like microwaves or mechanochemistry. |
Discovery of Underutilized Reactivity Profiles and Reaction Mechanisms
The molecular architecture of this compound features multiple reactive sites, including the terminal primary amine, the N-H protons of the hydantoin ring, and the carbonyl groups. While the nucleophilicity of the primary amine is well-understood, its interplay with the hydantoin ring offers avenues for discovering novel reactivity.
Future research should investigate the selective functionalization of the different nitrogen atoms. The relative nucleophilicity of the terminal amine versus the ring nitrogens could be exploited to achieve regioselective alkylations, acylations, or Michael additions under carefully controlled conditions. The acidic protons on the hydantoin ring (N1 and N3) can be deprotonated to form nucleophilic anions, enabling a different set of derivatization reactions.
Furthermore, the compound's structure suggests its potential as a bidentate or tridentate ligand in coordination chemistry. The primary amine and the nitrogen and/or oxygen atoms of the hydantoin ring could coordinate to metal centers, opening possibilities for creating novel catalysts or functional metal-organic materials. Mechanistic studies, such as those investigating the hydrolysis and cyclization pathways of related structures, can provide fundamental insights into the stability and reactivity of the imidazolidine-2,4-dione core, guiding the design of new reactions. researchgate.net
Potential Reaction Pathways for Exploration:
Selective N-Functionalization: Developing protocols for the selective reaction at the terminal NH2 vs. the ring NH groups.
Ring-Opening Reactions: Investigating controlled hydrolysis or aminolysis to generate novel linear structures.
Polymerization Monomer: Utilizing the primary amine for step-growth polymerization with comonomers like diisocyanates or diacyl chlorides.
Coordination Chemistry: Exploring its role as a ligand for transition metals to form new complexes with potential catalytic or material applications.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the discovery of new materials. Advanced computational modeling can be applied to this compound to explore its potential in various materials science applications.
Density Functional Theory (DFT) can be employed to calculate key electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies. This information can predict the molecule's reactivity, stability, and potential as an electronic material component. Molecular Dynamics (MD) simulations can be used to model the intermolecular interactions of the compound. nih.gov Given the presence of multiple hydrogen bond donors and acceptors, MD simulations could predict its self-assembly behavior, its interaction with surfaces, or its miscibility and conformation within a polymer matrix. This predictive capability is crucial for designing new supramolecular structures or composite materials.
These in-silico studies can screen virtual libraries of derivatives for desired properties before committing to laboratory synthesis, saving significant time and resources. nih.gov
Table 2: Application of Computational Models
| Computational Method | Predicted Properties and Applications |
|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics, spectroscopic properties (IR, NMR). Useful for designing catalysts and functional materials. |
| Molecular Dynamics (MD) | Intermolecular forces, self-assembly, conformational analysis, transport properties. Key for designing polymers, liquid crystals, and supramolecular systems. |
| Quantitative Structure-Property Relationship (QSPR) | Correlates structural features with physical properties (e.g., melting point, solubility, thermal stability) for rapid screening of derivatives. |
Development of High-Throughput Synthesis and Screening for Materials Applications
To efficiently explore the chemical space around this compound, high-throughput synthesis and screening (HTS) methodologies are essential. These approaches allow for the rapid creation and evaluation of a large library of derivatives for specific material properties.
A future research direction would involve developing a combinatorial synthesis platform based on the core structure. For example, the terminal amino group can be reacted with a diverse library of building blocks such as acyl chlorides, isocyanates, or aldehydes (via reductive amination) in a parallel format. This would generate a library of amides, ureas, and secondary amines, each with unique properties.
Once synthesized, these libraries can be subjected to high-throughput screening for materials-related applications. This could involve automated testing for properties such as:
Thermal Stability: Using techniques like thermogravimetric analysis (TGA) to identify candidates for high-performance polymers.
Adhesion: Screening for improved binding to various substrates (e.g., metals, ceramics, other polymers) for coating and adhesive applications.
Optical Properties: Assessing fluorescence or UV-Vis absorption for potential use in sensors or optical devices.
Solubility and Processability: Evaluating solubility in different solvents to guide formulation for industrial applications.
This combination of high-throughput synthesis and screening can dramatically accelerate the discovery of new functional materials derived from this compound. rsc.org
Integration into New Interdisciplinary Chemical Research Areas (excluding biological, pharmaceutical, or medical contexts)
The unique structural features of this compound make it a versatile building block for integration into various interdisciplinary fields of chemistry and materials science.
Polymer Chemistry: The primary amine functionality makes it an excellent candidate as a monomer or a chain extender in the synthesis of polyamides, polyimides, and polyureas. The rigid, hydrogen-bonding hydantoin group incorporated into a polymer backbone could significantly enhance thermal stability, mechanical strength, and chemical resistance.
Supramolecular Chemistry: With multiple hydrogen bond donor and acceptor sites, the molecule is well-suited for constructing complex, self-assembling supramolecular structures. cymitquimica.com Research could explore its use in forming organogels, liquid crystals, or molecular capsules for guest encapsulation.
Materials Science: As a surface modification agent, the amino group can be used to anchor the molecule onto surfaces of materials like silica (B1680970) or metal oxides. The exposed hydantoin ring could then alter the surface properties, such as hydrophilicity, or serve as a recognition site for other molecules. This could be applied in areas like chromatography, catalysis, or the development of functional coatings.
Corrosion Inhibition: The nitrogen and oxygen atoms could chelate to metal surfaces, suggesting potential as a corrosion inhibitor for various metals and alloys. Research could focus on synthesizing derivatives and evaluating their performance in protecting metallic surfaces from environmental degradation.
By exploring these interdisciplinary avenues, the utility of this compound can be expanded far beyond its current scope, leading to the development of novel materials with tailored properties.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Phosgene |
| Isocyanates |
| Acyl chlorides |
| Aldehydes |
| Polyamides |
| Polyimides |
Q & A
What are the common synthetic routes for preparing 1-(2-Aminoethyl)imidazolidine-2,4-dione and its derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves functionalizing the hydantoin core (imidazolidine-2,4-dione) through alkylation or acylation reactions. For example:
- Alkylation: Reacting imidazolidine-2,4-dione with 2-chloroethylamine or its protected derivatives under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 2-aminoethyl group. Protecting the amine with Boc (tert-butoxycarbonyl) may prevent side reactions .
- Thionation: Lawesson’s reagent can replace oxygen with sulfur in the hydantoin ring to modulate electronic properties (e.g., converting 2,4-dione to 5-thioxo derivatives) .
- Michael Addition: Intermediate thiohydantoins can undergo Michael-type additions with α,β-unsaturated esters to generate complex derivatives .
Key Considerations:
- Purification via column chromatography or recrystallization (e.g., benzene-petroleum ether) is critical for isolating pure products .
- Reaction progress should be monitored using mass spectrometry (MS) to confirm molecular weight changes .
Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
